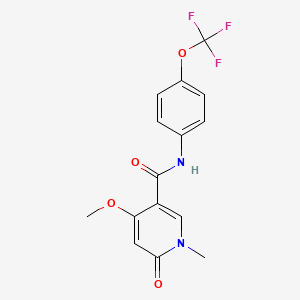

4-methoxy-1-methyl-6-oxo-N-(4-(trifluoromethoxy)phenyl)-1,6-dihydropyridine-3-carboxamide

CAS No.: 2034319-22-5

Cat. No.: VC4185318

Molecular Formula: C15H13F3N2O4

Molecular Weight: 342.274

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034319-22-5 |

|---|---|

| Molecular Formula | C15H13F3N2O4 |

| Molecular Weight | 342.274 |

| IUPAC Name | 4-methoxy-1-methyl-6-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide |

| Standard InChI | InChI=1S/C15H13F3N2O4/c1-20-8-11(12(23-2)7-13(20)21)14(22)19-9-3-5-10(6-4-9)24-15(16,17)18/h3-8H,1-2H3,(H,19,22) |

| Standard InChI Key | DSCGIPUERWZDSG-UHFFFAOYSA-N |

| SMILES | CN1C=C(C(=CC1=O)OC)C(=O)NC2=CC=C(C=C2)OC(F)(F)F |

Introduction

4-Methoxy-1-methyl-6-oxo-N-(4-(trifluoromethoxy)phenyl)-1,6-dihydropyridine-3-carboxamide is a synthetic organic compound belonging to the dihydropyridine class. This class of compounds is known for its diverse biological activities, making them significant in medicinal chemistry and pharmaceutical research. The compound's structure includes a methoxy group, a trifluoromethoxyphenyl moiety, and a carboxamide functional group, which contribute to its potential therapeutic applications.

Synthesis and Preparation

The synthesis of 4-methoxy-1-methyl-6-oxo-N-(4-(trifluoromethoxy)phenyl)-1,6-dihydropyridine-3-carboxamide typically involves several key steps, including the formation of the dihydropyridine ring and the attachment of the trifluoromethoxyphenyl group. The choice of reagents and reaction conditions can significantly affect the yield and purity of the final product.

Synthetic Route

The synthesis may involve:

-

Starting Materials: Appropriate dihydropyridine precursors and trifluoromethoxybenzylamine derivatives.

-

Reaction Conditions: Optimization of temperature, solvent, and reaction time is crucial for maximizing yield and purity.

Biological Activity and Potential Applications

Dihydropyridine derivatives are known for their diverse biological activities, including potential roles in cardiovascular diseases, neurological disorders, and as anticancer agents. The presence of a trifluoromethoxy group can enhance lipophilicity and biological activity.

Potential Therapeutic Uses

-

Cardiovascular Effects: Some dihydropyridines act as calcium channel blockers, which can be beneficial in treating hypertension and angina.

-

Neurological Applications: The compound's structure suggests potential neuroprotective effects due to its ability to modulate various biological pathways.

Analytical Data

| Property | Value |

|---|---|

| Molecular Formula | C15H13F3N2O4 |

| Molecular Weight | 342.27 g/mol |

| CAS Number | 2034319-22-5 |

| SMILES | COc1cc(=O)n(C)cc1C(=O)Nc1ccc(OC(F)(F)F)cc1 |

Future Research Directions

Further research is needed to fully explore the biological activities and therapeutic potential of 4-methoxy-1-methyl-6-oxo-N-(4-(trifluoromethoxy)phenyl)-1,6-dihydropyridine-3-carboxamide. This includes in vitro and in vivo studies to assess its efficacy and safety.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume